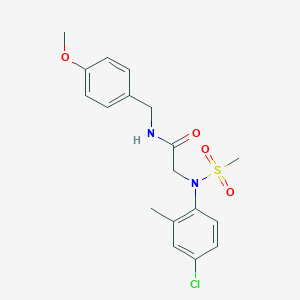
4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide, commonly known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). It is widely used in scientific research to investigate the role of EAATs in neurological disorders and to develop potential therapeutic agents.
作用機序
TBOA selectively inhibits 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide by blocking the binding of glutamate to the transporter. This leads to an accumulation of extracellular glutamate and subsequent activation of glutamate receptors. The mechanism of action of TBOA has been extensively studied and has been shown to be highly specific for 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide.
Biochemical and Physiological Effects
TBOA has been shown to have a wide range of biochemical and physiological effects. It can induce seizures in animal models, which has been used to study the role of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide in epilepsy. It has also been shown to have neuroprotective effects in models of stroke and neurodegenerative diseases. TBOA has been used to study the effects of glutamate accumulation on synaptic plasticity, learning, and memory.
実験室実験の利点と制限
TBOA is a highly specific inhibitor of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide, making it a valuable tool for scientific research. Its potency and selectivity make it useful for studying the effects of glutamate accumulation on neuronal function. However, TBOA has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Its neurotoxic effects also limit its use in vivo.
将来の方向性
There are several future directions for the use of TBOA in scientific research. One area of interest is the development of novel EAAT inhibitors for the treatment of neurological disorders. TBOA has been used as a lead compound for the development of new inhibitors with improved efficacy and specificity. Another area of interest is the study of the role of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide in synaptic plasticity and learning and memory. TBOA has been used to study the effects of glutamate accumulation on these processes, and further research could lead to new insights into the mechanisms underlying learning and memory. Finally, TBOA could be used to study the effects of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide on other neurotransmitters and neuromodulators, such as dopamine and serotonin, which could have implications for the treatment of psychiatric disorders.
合成法
TBOA can be synthesized through a multi-step process involving the reaction of 4-tert-butylbenzaldehyde, 2-methylphenylhydrazine, and ethyl acetoacetate. The resulting product is then treated with hydrochloric acid to yield TBOA. The synthesis of TBOA has been optimized to improve yield and purity, making it more accessible for scientific research.
科学的研究の応用
TBOA is widely used in scientific research to investigate the role of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. Dysfunction of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide can lead to an accumulation of glutamate, which can cause excitotoxicity and neuronal damage. TBOA is used to inhibit 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide and study the effects of glutamate accumulation on neuronal function.
特性
製品名 |
4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide |
|---|---|
分子式 |
C21H25NO2 |
分子量 |
323.4 g/mol |
IUPAC名 |
4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C21H25NO2/c1-15-7-5-6-8-18(15)22-20(24)14-13-19(23)16-9-11-17(12-10-16)21(2,3)4/h5-12H,13-14H2,1-4H3,(H,22,24) |
InChIキー |
TWBFFFYWUOSSIU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)C2=CC=C(C=C2)C(C)(C)C |
正規SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)C2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)
![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)
![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)
![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)
![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)


![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)



![1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)
![4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)